![molecular formula C17H17NO3 B11179478 4-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11179478.png)
4-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate
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Overview
Description
4-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate is an organic compound that features a phenyl acetate group attached to a carbamoyl group, which is further substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 3,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamoyl linkage. The reaction conditions may include:
- Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
- Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
- Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 4-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate. For instance, derivatives of acetamides have shown significant activity against various cancer cell lines. In vitro studies indicate that related compounds exhibit percent growth inhibition (PGI) values exceeding 70% against several cancer types, including ovarian and lung cancers .
Analgesic Effects
Acetamide derivatives are also noted for their analgesic properties. Some compounds within this class have demonstrated efficacy comparable to established analgesics like paracetamol. This suggests that this compound may possess similar therapeutic benefits .
Case Studies and Research Findings
- Anticancer Activity : A study on N-Aryl derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against human cancer cell lines. The findings indicated a structure-activity relationship that could guide future drug design efforts .
- Pharmacological Screening : In a comprehensive pharmacological screening of acetamide derivatives, several compounds exhibited promising anti-inflammatory and analgesic activities. These results underscore the potential for developing new therapeutic agents based on the structural framework of this compound .
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-Dimethylphenyl)carbamoyl]phenyl methyl ether
- 4-[(3,5-Dimethylphenyl)carbamoyl]phenyl ethyl ester
Uniqueness
4-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl acetate group with a carbamoyl group substituted with a 3,5-dimethylphenyl group sets it apart from other similar compounds.
Biological Activity
4-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H17N1O2
This structure features a carbamoyl group attached to a phenyl ring, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, compounds that incorporate phenyl-carbamoyl moieties have demonstrated significant activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : In one study, derivatives with similar structural features exhibited MIC values ranging from 1.56 μg/mL to 100 μg/mL against Mycobacterium tuberculosis and other pathogens .
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
Compound A | Mycobacterium tuberculosis | 1.56 |
Compound B | E. faecium | 16 |
Compound C | S. aureus | 2 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Specific derivatives have shown promising results in reducing cell viability in cancer models.
- Cell Lines Tested : Caco-2 (colorectal cancer), A549 (lung cancer)
- Results : Some derivatives resulted in over 50% reduction in cell viability at certain concentrations .
Cell Line | Compound | Viability Reduction (%) |
---|---|---|
Caco-2 | Compound D | 39.8 |
A549 | Compound E | 31.9 |
The mechanisms through which these compounds exert their biological effects are primarily linked to their ability to interfere with microbial and cancer cell metabolic pathways. For instance, structural modifications can enhance lipophilicity, improving cellular penetration and interaction with target sites .
Molecular Docking Studies
In silico studies have indicated that modifications to the aromatic components of the molecule do not adversely affect binding affinity to key enzymes involved in bacterial resistance mechanisms. These findings suggest a potential for developing more effective derivatives through targeted structural modifications .
Case Studies
- Antimycobacterial Activity : A study demonstrated that specific analogs of carbamoyl derivatives showed comparable activity to established antimycobacterial agents like isoniazid, suggesting that structural similarity can be leveraged for drug development .
- Anticancer Efficacy : Another investigation reported that a derivative of the compound significantly reduced viability in Caco-2 cells while showing minimal toxicity towards normal cells, indicating a selective anticancer effect .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate, and what critical parameters influence yield?
Methodological Answer: The compound can be synthesized via a two-step process:
Carbamoyl Formation : React 4-hydroxyphenyl acetate with 3,5-dimethylphenyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine (0.1–1.0 eq), under nitrogen at 0–25°C. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate).
Purification : Use column chromatography (silica gel, gradient elution with hexane:ethyl acetate) or recrystallization from ethanol.
Key Parameters :
- Moisture control (isocyanate sensitivity to water).
- Stoichiometric balance (excess isocyanate improves conversion).
- Catalyst choice (amines accelerate carbamate formation).
Reference : Related Fries rearrangement studies for methyl-substituted phenyl acetates suggest solvent polarity and temperature critically affect reaction pathways .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Chromatography : Use reversed-phase HPLC with a tris-(3,5-dimethylphenyl) carbamoyl cellulose stationary phase (e.g., Chiralcel OD column) in 85:15 hexane:ethanol. Retention time and peak symmetry indicate purity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm ester (δ ~2.3 ppm for acetate methyl) and carbamoyl (δ ~7.2–7.5 ppm for aromatic protons) groups.
- FT-IR : Peaks at ~1740 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (C=O carbamate).
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ at m/z 298.3.
Q. What are the key stability considerations for handling and storing this compound?
Methodological Answer:
- Storage : Protect from light and moisture in airtight containers under inert gas (argon) at –20°C.
- Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions or elevated temperatures.
- Handling : Use glove boxes for hygroscopic intermediates. Waste should be neutralized before disposal (e.g., sodium bicarbonate for residual isocyanate) .
Advanced Research Questions
Q. How does the choice of zeolite catalyst affect the Fries rearrangement of methyl-substituted phenyl acetates, and what implications does this have for derivative synthesis?
Methodological Answer: Zeolite catalysts (e.g., beta zeolites) influence product distribution via pore size and acidity:
- 3,5-Dimethyl Substitution : Under beta zeolite catalysis, 3,5-dimethylphenyl acetate undergoes Fries rearrangement to yield phenol derivatives exclusively (no acetophenone by-products), likely due to steric hindrance limiting ketonization.
- Reaction Optimization :
Q. What methodological approaches can resolve contradictions in reported reaction yields for this compound’s synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst type, temperature) to identify critical factors. For example, dichloromethane vs. THF may alter carbamate formation rates.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track isocyanate consumption.
- Comparative Analysis : Cross-reference with analogous reactions (e.g., 3,4-dimethylphenyl acetate synthesis, where beta zeolite yields 77:23 acetophenone:phenol ratio) to isolate substituent effects .
Q. In chromatographic applications, how does the carbamoyl group’s substitution pattern influence enantiomeric resolution?
Methodological Answer:
- Stationary Phase Design : Tris-(3,5-dimethylphenyl) carbamoyl cellulose (Chiralcel OD) exhibits high enantioselectivity due to π-π interactions and hydrogen bonding with the carbamoyl group.
- Substituent Impact :
Q. How can computational modeling predict the bioactivity of this compound?
Methodological Answer:
- Docking Studies : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Focus on the carbamoyl group’s hydrogen bonding with active sites.
- QSAR Models : Correlate substituent effects (e.g., methyl groups) with logP and IC₅₀ values from in vitro assays.
- Validation : Compare predictions with experimental data from fluorescence-based enzyme inhibition assays .
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
[4-[(3,5-dimethylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H17NO3/c1-11-8-12(2)10-15(9-11)18-17(20)14-4-6-16(7-5-14)21-13(3)19/h4-10H,1-3H3,(H,18,20) |
InChI Key |
UFBHRVSPDFLRAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C)C |
Origin of Product |
United States |
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